![molecular formula C23H22N2O3 B387225 2-[4-(benzyloxy)phenoxy]-N'-[(E)-phenylmethylidene]propanohydrazide](/img/structure/B387225.png)
2-[4-(benzyloxy)phenoxy]-N'-[(E)-phenylmethylidene]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide is a chemical compound with the molecular formula C23H22N2O3 and a molecular weight of 374.443 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a benzyloxy group, and a phenoxy group attached to a propanohydrazide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide typically involves the condensation of benzaldehyde with 2-[4-(benzyloxy)phenoxy]propanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzylidene and benzyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of benzylidene and benzyloxy-substituted compounds .
Scientific Research Applications
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide involves its interaction with specific molecular targets and pathways. The benzylidene and benzyloxy groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’- (4- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide
- N’- (3- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide
- N’- (2- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide .
Uniqueness
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C23H22N2O3/c1-18(23(26)25-24-16-19-8-4-2-5-9-19)28-22-14-12-21(13-15-22)27-17-20-10-6-3-7-11-20/h2-16,18H,17H2,1H3,(H,25,26)/b24-16+ |
InChI Key |
AXUNISUYOFNEJJ-LFVJCYFKSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isobutyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B387143.png)
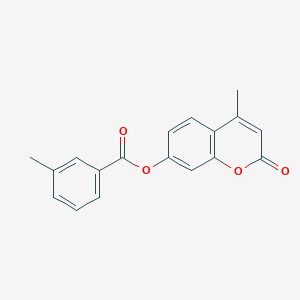
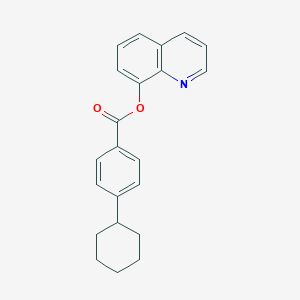
![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)
![2-[(4-Fluorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B387148.png)
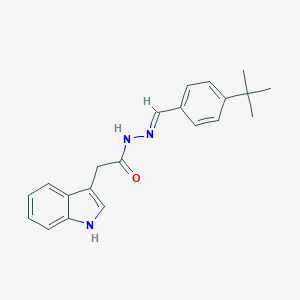
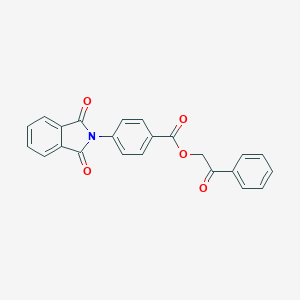
![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)
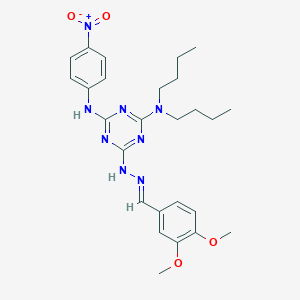
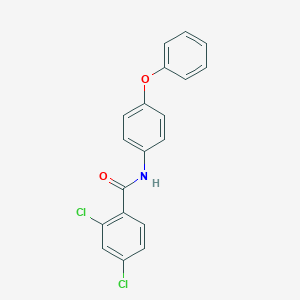
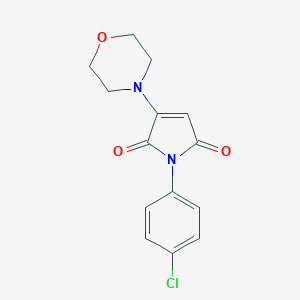
![Methyl 2-{4-[(octyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B387164.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)
![4-(2-{2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}carbohydrazonoyl)-2-methoxyphenyl benzoate](/img/structure/B387167.png)
